molecular formula C12H16N2O3 B15209580 Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate CAS No. 89221-65-8

Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

Cat. No.: B15209580
CAS No.: 89221-65-8
M. Wt: 236.27 g/mol
InChI Key: SYCAIQJOSMBPSA-UHFFFAOYSA-N
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Description

Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features an oxazolidine ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the oxazolidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidine derivative. One common method involves the use of methyl carbamate as a carbamoyl donor in a transcarbamoylation reaction. This reaction can be catalyzed by tin compounds and carried out in toluene at elevated temperatures . Another method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols to form the desired carbamate .

Industrial Production Methods

Industrial production of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Metal-free synthetic routes are also being explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves binding to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s function . The compound’s carbamate group can also form covalent bonds with nucleophilic residues in proteins, further contributing to its inhibitory effects.

Comparison with Similar Compounds

Methyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can be compared with other carbamate compounds and oxazolidine derivatives:

Properties

CAS No.

89221-65-8

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate

InChI

InChI=1S/C12H16N2O3/c1-14-7-8-17-11(14)9-3-5-10(6-4-9)13-12(15)16-2/h3-6,11H,7-8H2,1-2H3,(H,13,15)

InChI Key

SYCAIQJOSMBPSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

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